molecular formula C11H13ClFN3 B2536988 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride CAS No. 2504237-35-6

3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride

Cat. No.: B2536988
CAS No.: 2504237-35-6
M. Wt: 241.69
InChI Key: SEQDTSHMUXQUAM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride (CAS 182181-38-0) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a piperazine ring, a privileged scaffold in drug discovery known for its presence in compounds with a wide range of therapeutic activities, including antiviral, antibacterial, anticancer, and antifungal properties . The specific molecular framework of this compound, featuring an electron-withdrawing nitrile group and a fluorine substituent on the benzene ring, makes it a versatile building block for constructing more complex molecules. Research has demonstrated the application of this benzonitrile core as a key precursor in the synthesis of novel antituberculosis agents. Studies have shown that derivatives synthesized from this intermediate exhibit potent in vitro activity against Mycobacterium tuberculosis . Furthermore, the piperazine moiety is a common feature in many FDA-approved drugs and investigational compounds, particularly in the development of central nervous system (CNS) agents and receptor-targeted therapies . The compound should be stored in a cool, dark place under an inert atmosphere . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this high-purity intermediate to explore new chemical space and develop novel bioactive molecules.

Properties

IUPAC Name

3-fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQDTSHMUXQUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C#N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Fluoro-4-(N-Boc-piperazin-1-yl)benzonitrile

Direct Nucleophilic Aromatic Substitution with Piperazine

Reaction Optimization

Unprotected piperazine reacts directly with 4-chloro-3-fluorobenzonitrile under SNAr conditions.

Procedure :

  • Stoichiometry : A 1:1 molar ratio of 4-chloro-3-fluorobenzonitrile to piperazine is used to prevent bis-alkylation.
  • Solvent : Dimethylformamide (DMF) at 120°C for 24 hours.
  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

  • Yield : ~50–60% (lower than Boc-protected method due to competing side reactions).
  • Challenge : Requires rigorous exclusion of moisture to avoid hydrolysis of the nitrile group.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : The free base exhibits signals for aromatic protons (δ 7.6–7.9 ppm) and piperazine CH2 groups (δ 2.8–3.2 ppm). Protonation shifts the NH signal upfield.
  • MS (ESI+) : Molecular ion peak at m/z 205.23 [M+H]+ for the free base, consistent with C11H12FN3.

Purity Assessment

  • HPLC : Retention time of 8.2 minutes on a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
Boc-Protected Piperazine 80 >95 High selectivity, minimal byproducts
Direct SNAr 55 85 Fewer steps

Conversion to Hydrochloride Salt

The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas in diethyl ether. The salt exhibits improved solubility in polar solvents, critical for pharmaceutical formulations.

Applications and Derivatives

3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride serves as a precursor for kinase inhibitors and serotonin receptor modulators. Derivatives synthesized via reductive amination or acylation show enhanced bioactivity in preclinical studies.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Fluoro-4-(piperazin-1-yl)benzonitrile is C11H12ClF1N2C_{11}H_{12}ClF_1N_2 with a molecular weight of approximately 205.23 g/mol. Its structure includes:

  • Piperazine Ring : Enhances pharmacokinetic properties.
  • Fluorine Atom : Increases lipophilicity and stability.
  • Benzonitrile Framework : Serves as a versatile scaffold for further modifications.

Antidepressant Activity

Research indicates that derivatives of 3-Fluoro-4-(piperazin-1-yl)benzonitrile demonstrate dual activity on 5-HT1A serotonin receptors and serotonin transporters , which are critical targets in the development of antidepressants. This dual action suggests a novel mechanism for enhancing mood regulation and alleviating depressive symptoms. Preliminary studies have shown promising pharmacological profiles, indicating potential as effective antidepressant agents .

Antibacterial Properties

The compound has been evaluated for its antibacterial activity against various strains, including multidrug-resistant bacteria. Studies have demonstrated that it exhibits significant antibacterial effects while remaining non-toxic to human cervical (HeLa) cells at minimum inhibitory concentrations. This highlights its potential as a safe therapeutic option in combating antibiotic resistance .

Antimicrobial Applications

Beyond antibacterial effects, derivatives of this compound have also been investigated for their antimicrobial properties, including antifungal activities. Molecular docking studies suggest strong binding interactions with relevant proteins, indicating their potential as broad-spectrum antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantModulation of serotonin receptors
AntibacterialEffective against multidrug-resistant bacteria
AntimicrobialPotential antifungal activity

Table 2: Structure-Activity Relationships (SAR)

CompoundSubstituentIC50 (µM)Activity
3-Fluoro-4-(piperazin-1-yl)benzonitrileFluorine at meta positionTBDTBD
Related Piperazine DerivativeVarious substitutionsTBDTBD

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Antidepressant Efficacy : A study demonstrated that derivatives with modifications similar to those seen in 3-Fluoro-4-(piperazin-1-yl)benzonitrile showed improved binding affinity to serotonin receptors, correlating with enhanced antidepressant effects .
  • Antibacterial Studies : Research indicated that compounds with structural similarities exhibited significant activity against resistant strains of bacteria, providing a basis for further development into therapeutic agents capable of addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-(Piperazin-1-yl)benzonitrile Hydrochloride (CAS 116290-72-3)
  • Molecular Formula : $ \text{C}{11}\text{H}{13}\text{N}_3\cdot\text{HCl} $
  • Key Differences : Lacks the 3-fluoro substituent.
  • Properties: Boiling point (estimated 248.88°C), density (1.0613 g/cm³), and refractive index (1.5120) are reported in .
2-Chloro-4-(piperazin-1-yl)benzonitrile Hydrochloride
  • Molecular Formula : $ \text{C}{11}\text{H}{12}\text{ClN}_3\cdot\text{HCl} $
  • Key Differences : Chlorine substituent at the 2-position instead of fluorine at 3.
  • Properties : Chlorine’s larger atomic radius and polarizability may alter steric and electronic properties compared to fluorine, influencing solubility and reactivity .
Ziprasidone Hydrochloride
  • Structure : Contains a benzisothiazole and piperazine moiety.
  • Key Differences : More complex heterocyclic system but shares the piperazine pharmacophore.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties
3-Fluoro-4-(piperazin-1-yl)benzonitrile HCl $ \text{C}{11}\text{H}{12}\text{FN}_3\cdot\text{HCl} $ 247.70 3-F, 4-CN Soluble in polar solvents (e.g., methanol)
4-(Piperazin-1-yl)benzonitrile HCl $ \text{C}{11}\text{H}{13}\text{N}_3\cdot\text{HCl} $ 223.71 4-CN Estimated bp: 248.88°C; density: 1.0613
2-Chloro-4-(piperazin-1-yl)benzonitrile HCl $ \text{C}{11}\text{H}{12}\text{ClN}_3\cdot\text{HCl} $ 264.15 2-Cl, 4-CN Higher molecular weight due to Cl

Pharmacological Implications

  • Fluorine’s Role: The 3-fluoro substituent may enhance metabolic stability and binding affinity due to its electronegativity, as seen in fluoroquinolones (e.g., ) .
  • Piperazine Motif : Piperazine derivatives often target neurotransmitter receptors (e.g., ziprasidone targets serotonin and dopamine receptors) .
  • Hydrochloride Salts : Improve bioavailability, as demonstrated in , where the hydrochloride form of a related compound is purified via Prep-HPLC .

Biological Activity

3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride, a compound with the CAS number 2504237-35-6, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-fluoro-4-(piperazin-1-yl)benzonitrile is characterized by a fluorinated benzene ring attached to a piperazine moiety through a nitrile group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Target Interactions

Research indicates that compounds similar to 3-fluoro-4-(piperazin-1-yl)benzonitrile may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The piperazine ring is known to enhance binding affinity to certain receptors, which is pivotal for its pharmacological effects.

Biochemical Pathways

The compound's biological activity may be mediated through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can lead to alterations in neuronal excitability and synaptic transmission, which are crucial for therapeutic effects in neurodegenerative disorders and psychiatric conditions.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of the piperazine class exhibit notable antimicrobial properties. For example:

CompoundTarget BacteriaMIC (μg/mL)
3-FPBE. coli32.6
3-FPBS. aureus62.5

These results suggest that 3-fluoro-4-(piperazin-1-yl)benzonitrile may possess potential as an antimicrobial agent against common pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

Cell LineIC50 (µg/mL)Mechanism
MCF-70.28G2/M Phase Arrest
HepG29.6Down-regulation of MMP2

These findings indicate that the compound can effectively inhibit cancer cell proliferation, potentially through mechanisms involving cell cycle arrest and modulation of matrix metalloproteinases.

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted the neuroprotective properties of similar compounds in models of neurodegeneration. The ability to penetrate the blood-brain barrier (BBB) was noted, making it a promising candidate for treating conditions like Alzheimer's disease and neuropathic pain .
  • Antituberculosis Activity : Research on piperazine derivatives showed enhanced activity against M. tuberculosis. Compounds with para-substituted benzyl groups exhibited significant potency, with some achieving MIC values as low as 0.0125 μg/mL .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the piperazine ring significantly affect biological activity. For instance, variations in substitution patterns on the benzene ring were shown to alter both potency and selectivity against various targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride in laboratory settings?

  • Methodological Answer : A two-step approach is typically employed:

Nucleophilic substitution : React 3-fluoro-4-chlorobenzonitrile with piperazine under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours to form the free base.

Salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallize the final product for higher purity (>98%) .

Q. What analytical techniques are recommended for characterizing the purity and structure of 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to verify substituent positions and salt formation. X-ray crystallography (if single crystals are obtainable) provides definitive structural data .
  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a reference standard. Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺: ~265.1) .

Q. What safety protocols should be followed when handling 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride in laboratory environments?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 mask) if handling powders in non-ventilated areas.
  • Storage : Keep in airtight containers under anhydrous conditions at 2–8°C.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride derivatives?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C).
  • Impurity Profiling : Compare batch-specific impurities via LC-MS to rule out confounding effects.
  • Structural Validation : Use co-crystallization with target proteins (e.g., GPCRs) to confirm binding modes .

Q. What computational methods are effective in predicting the reactivity and interaction mechanisms of 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model ligand-receptor interactions (e.g., with serotonin receptors). Prioritize poses with favorable ΔG values (< -8 kcal/mol).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in physiological conditions .

Q. What strategies are recommended for identifying and quantifying trace impurities in 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride batches?

  • Methodological Answer :

  • For Known Impurities : Use HPLC-UV/Vis with spiked reference standards (e.g., unreacted 3-fluoro-4-chlorobenzonitrile).
  • For Unknowns : Apply LC-QTOF-MS in full-scan mode (m/z 50–1000) and compare fragmentation patterns against databases (e.g., NIST).
  • Stress Testing : Expose the compound to heat (60°C), light (UV, 48h), and acidic/basic conditions to force degradation and identify labile moieties .

Q. How does the hydrochloride salt form influence the solubility and bioavailability of 3-fluoro-4-(piperazin-1-yl)benzonitrile derivatives in pharmacological studies?

  • Methodological Answer :

  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). The hydrochloride salt typically exhibits 3–5× higher aqueous solubility than the free base.
  • Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetics in rodent models. Salt forms often enhance AUC (area under the curve) by improving dissolution rates .

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